molecular formula C18H16N2O5S3 B12126717 N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide

N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide

Cat. No.: B12126717
M. Wt: 436.5 g/mol
InChI Key: SEBNRSDZAHJDOG-WJDWOHSUSA-N
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Description

N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidinone ring, a benzenesulfonamide group, and a dimethoxybenzylidene moiety, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide typically involves the condensation of 2,5-dimethoxybenzaldehyde with 4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide under specific reaction conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to reflux for several hours to ensure complete condensation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolidinone derivatives.

    Substitution: Formation of substituted benzenesulfonamide derivatives.

Scientific Research Applications

N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The pathways involved can include inhibition of signal transduction pathways or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide: Unique due to its specific structural features.

    Thiazolidinone derivatives: Similar core structure but different substituents.

    Benzenesulfonamide derivatives: Similar functional group but different core structures.

Uniqueness

This compound is unique due to its combination of a thiazolidinone ring, a benzenesulfonamide group, and a dimethoxybenzylidene moiety

Properties

Molecular Formula

C18H16N2O5S3

Molecular Weight

436.5 g/mol

IUPAC Name

N-[(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide

InChI

InChI=1S/C18H16N2O5S3/c1-24-13-8-9-15(25-2)12(10-13)11-16-17(21)20(18(26)27-16)19-28(22,23)14-6-4-3-5-7-14/h3-11,19H,1-2H3/b16-11-

InChI Key

SEBNRSDZAHJDOG-WJDWOHSUSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)N(C(=S)S2)NS(=O)(=O)C3=CC=CC=C3

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C2C(=O)N(C(=S)S2)NS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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